molecular formula C12H9F3N2O B8011674 1-Methyl-4-(4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carbaldehyde

1-Methyl-4-(4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carbaldehyde

Cat. No.: B8011674
M. Wt: 254.21 g/mol
InChI Key: DSMXCSPNHJLOGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-4-(4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carbaldehyde is an organic compound characterized by a pyrazole ring substituted with a methyl group, a trifluoromethylphenyl group, and an aldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-4-(4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carbaldehyde can be synthesized through a multi-step process involving the formation of the pyrazole ring followed by functional group modifications One common method involves the cyclization of hydrazine derivatives with 1,3-diketones to form the pyrazole ring

Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity This includes controlling temperature, solvent choice, and reaction time

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-4-(4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents.

Major Products:

    Oxidation: 1-Methyl-4-(4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carboxylic acid.

    Reduction: 1-Methyl-4-(4-(trifluoromethyl)phenyl)-1H-pyrazole-3-methanol.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

1-Methyl-4-(4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly those containing trifluoromethyl groups.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated as a potential lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: Utilized in the development of agrochemicals, where the trifluoromethyl group can enhance the efficacy and stability of active ingredients.

Mechanism of Action

The biological activity of 1-Methyl-4-(4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carbaldehyde is often attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity by increasing lipophilicity and metabolic stability. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially leading to enzyme inhibition or modulation of receptor activity.

Comparison with Similar Compounds

    1-Methyl-4-phenyl-1H-pyrazole-3-carbaldehyde: Lacks the trifluoromethyl group, resulting in different biological and chemical properties.

    1-Methyl-4-(4-chlorophenyl)-1H-pyrazole-3-carbaldehyde: Contains a chlorophenyl group instead of a trifluoromethyl group, which can affect its reactivity and biological activity.

Uniqueness: 1-Methyl-4-(4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carbaldehyde is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity, metabolic stability, and ability to interact with biological targets, making it a valuable scaffold in drug discovery and development.

Properties

IUPAC Name

1-methyl-4-[4-(trifluoromethyl)phenyl]pyrazole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2O/c1-17-6-10(11(7-18)16-17)8-2-4-9(5-3-8)12(13,14)15/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSMXCSPNHJLOGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C=O)C2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methyl-4-(4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carbaldehyde
Reactant of Route 2
Reactant of Route 2
1-Methyl-4-(4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carbaldehyde
Reactant of Route 3
Reactant of Route 3
1-Methyl-4-(4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carbaldehyde
Reactant of Route 4
Reactant of Route 4
1-Methyl-4-(4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carbaldehyde
Reactant of Route 5
Reactant of Route 5
1-Methyl-4-(4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carbaldehyde
Reactant of Route 6
Reactant of Route 6
1-Methyl-4-(4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.